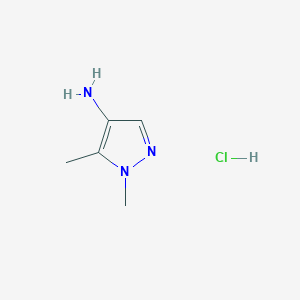

1,5-dimethyl-1H-pyrazol-4-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,5-dimethylpyrazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.ClH/c1-4-5(6)3-7-8(4)2;/h3H,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDJXZPNDEYXBRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60673951 | |

| Record name | 1,5-Dimethyl-1H-pyrazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948571-57-1, 1185302-88-8 | |

| Record name | 1H-Pyrazol-4-amine, 1,5-dimethyl-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=948571-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dimethyl-1H-pyrazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,5-dimethyl-1H-pyrazol-4-amine hydrochloride chemical properties

An In-depth Technical Guide to the Chemical Properties of 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride

Introduction: The Pyrazole Scaffold in Modern Chemistry

In the landscape of heterocyclic chemistry, the pyrazole ring stands out as a "privileged scaffold."[1][2][3][4] This five-membered aromatic ring, containing two adjacent nitrogen atoms, is a cornerstone in the development of a vast array of functional molecules, from agrochemicals to life-saving pharmaceuticals.[1][5] Its metabolic stability and versatile substitution patterns have made it a favorite among medicinal chemists, leading to blockbuster drugs like the anti-inflammatory agent Celecoxib and the kinase inhibitor Ruxolitinib.[2][3]

This guide focuses on a specific, yet crucial, derivative: This compound (CAS No: 948571-57-1). As a functionalized building block, this compound serves as a pivotal intermediate for the synthesis of more complex molecules in drug discovery and materials science.[6] Its inherent structure, featuring a reactive amine group and two methyl substituents, offers a unique combination of reactivity and structural definition. The hydrochloride salt form enhances its stability and handling properties, making it a reliable reagent in the laboratory.

This document provides a comprehensive technical overview of its core chemical properties, synthesis, reactivity, and analytical characterization, designed for researchers, scientists, and drug development professionals who seek to leverage this versatile molecule in their work.

Core Molecular Profile and Physicochemical Properties

Understanding the fundamental physicochemical properties of a reagent is the bedrock of its effective application. The hydrochloride salt of 1,5-dimethyl-1H-pyrazol-4-amine presents as a stable, solid material, with properties that are critical for reaction setup, purification, and storage.

The molecular structure consists of a pyrazole ring methylated at the N1 and C5 positions, with an amine group at the C4 position. The hydrochloride salt is formed by the protonation of the basic amino group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 948571-57-1 | [7][8] |

| Molecular Formula | C₅H₁₀ClN₃ | [6][8] |

| Molecular Weight | 147.60 g/mol | [6][8] |

| IUPAC Name | 1,5-dimethylpyrazol-4-amine;hydrochloride | [8] |

| Appearance | Solid | |

| Melting Point | 154 - 158 °C (309 - 316 °F) | [9] |

| Chemical Stability | Stable under standard ambient conditions | [9] |

The hydrochloride form significantly impacts the compound's solubility, typically rendering it more soluble in aqueous and polar protic solvents compared to its free base form. This is a crucial consideration for designing reaction conditions, particularly in aqueous media or for purification via crystallization.

Synthesis and Spectroscopic Characterization

The synthesis of aminopyrazoles is a well-established field in organic chemistry. A common and effective strategy for introducing an amino group at the 4-position of a pyrazole ring involves the chemical reduction of a precursor molecule, such as a 4-nitropyrazole.[10]

General Synthetic Workflow

The synthesis of 1,5-dimethyl-1H-pyrazol-4-amine typically begins with the corresponding 1,5-dimethyl-4-nitro-1H-pyrazole. This precursor can be subjected to standard reduction conditions to yield the desired amine. The final step involves treatment with hydrochloric acid to form the stable hydrochloride salt.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Reduction of 4-Nitropyrazole

This protocol is a representative example based on established chemical principles. Researchers should optimize conditions based on their specific laboratory setup and safety protocols.

-

Setup: To a round-bottom flask equipped with a magnetic stirrer, add 1,5-dimethyl-4-nitro-1H-pyrazole (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) to the suspension.

-

Hydrogenation: Seal the flask and purge with hydrogen gas. Maintain a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude 1,5-dimethyl-1H-pyrazol-4-amine free base.

-

Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent like isopropanol or diethyl ether. Add a solution of hydrochloric acid (e.g., 2M in diethyl ether) dropwise with stirring.

-

Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Spectroscopic Profile

The structural identity and purity of this compound are confirmed through a combination of spectroscopic techniques. The expected spectral data, based on its structure and data from analogous compounds, are summarized below.[11][12]

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Singlet (~3.6-3.8 ppm, 3H, N-CH₃); Singlet (~2.2-2.4 ppm, 3H, C-CH₃); Singlet (~7.5-7.7 ppm, 1H, C3-H); Broad singlet for amine protons (NH₂), which may be shifted downfield and exchangeable with D₂O. The hydrochloride salt will show a broad NH₃⁺ signal. |

| ¹³C NMR | Pyrazole ring carbons (~100-150 ppm); N-CH₃ carbon (~35-40 ppm); C-CH₃ carbon (~10-15 ppm). |

| IR (KBr) | ~3400-3200 cm⁻¹ (N-H stretch of amine); ~3100-3000 cm⁻¹ (Aromatic C-H stretch); ~2950-2850 cm⁻¹ (Aliphatic C-H stretch); ~1620-1500 cm⁻¹ (C=N and C=C ring stretches). |

| Mass Spec (ESI+) | Expected m/z for the free base [M+H]⁺ = 112.09. |

Chemical Reactivity and Stability

The utility of this compound as a synthetic intermediate is defined by its reactivity, which is primarily centered around the nucleophilic 4-amino group.

Reactivity of the Amino Group

The exocyclic amino group is the primary site of reactivity, readily participating in a variety of classical amine reactions:

-

Acylation: Reacts with acid chlorides or anhydrides to form amides.

-

Sulfonylation: Reacts with sulfonyl chlorides to produce sulfonamides.

-

Alkylation: Can undergo N-alkylation, although selectivity can be a challenge.

-

Diazotization: Can be converted to a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a range of other functional groups.[10]

Caption: Key reactions involving the 4-amino group.

Stability and Storage

Pyrazole rings are known for their high degree of chemical and metabolic stability, a key reason for their prevalence in pharmaceuticals.[2][13] The product is chemically stable under standard room temperature conditions.[9] However, as with many amine salts, certain precautions ensure long-term integrity.

-

Recommended Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container to protect against moisture.[9][14] For light-sensitive compounds, storage in amber vials is recommended.[14]

-

Conditions to Avoid: Exposure to strong oxidizing agents, excessive heat, and high humidity should be avoided.[9] The material is combustible and may decompose upon heating.[9]

Applications in Research and Drug Discovery

While this compound is not typically an active pharmaceutical ingredient itself, it is a high-value intermediate. Its structure is a gateway to a diverse range of more complex molecules with potential therapeutic applications. The pyrazole scaffold is a well-established pharmacophore found in drugs targeting a wide range of conditions, including cancer, inflammation, and infectious diseases.[1][5][15]

Researchers can use this compound to:

-

Synthesize Kinase Inhibitors: The pyrazole core is common in many small-molecule kinase inhibitors used in oncology.[2]

-

Develop Anti-inflammatory Agents: The scaffold is central to COX-2 inhibitors and other anti-inflammatory drugs.[1][5]

-

Create Novel Agrochemicals: Pyrazole derivatives have found extensive use as herbicides and fungicides.[1]

Safety and Handling

As with any chemical reagent, proper handling is essential to ensure laboratory safety. The following information is derived from available Safety Data Sheets (SDS).

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

First Aid Measures:

-

Skin Contact: Immediately wash with plenty of soap and water. If irritation persists, seek medical attention.[17][20]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[17][20]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[9][17]

-

-

Storage and Disposal:

Conclusion

This compound is a fundamentally important building block for chemical synthesis. Its well-defined structure, predictable reactivity centered on the 4-amino group, and the inherent stability of the pyrazole core make it an invaluable tool for researchers. A thorough understanding of its chemical properties, from its spectroscopic signature to its handling requirements, empowers scientists in drug discovery and materials science to construct novel, high-value molecules with precision and confidence.

References

- Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (n.d.). National Institutes of Health (NIH).

- The Role of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..

- Technical Support Center: Stability and Storage of Pyrazole Compounds. (n.d.). Benchchem.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). MDPI.

- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed Central (PMC).

- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (n.d.). ResearchGate.

- Current status of pyrazole and its biological activities. (n.d.). PubMed Central (PMC).

- SAFETY DATA SHEET. (2025). Sigma-Aldrich.

- SAFETY DATA SHEET. (n.d.). Fisher Scientific.

- SAFETY DATA SHEET. (2024). Fisher Scientific.

- This compound | 948571-57-1. (n.d.). ChemicalBook.

- 1,5-dimethyl-1H-pyrazol-4-amine | C5H9N3 | CID 573813. (n.d.). PubChem.

- 1,5-Dimethyl-1H-pyrazol-3-amine hydrochloride|CAS 1431965-39-7. (n.d.). Benchchem.

- A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). IJRASET.

- Safety Data Sheet. (n.d.). AK Scientific, Inc..

- Safety Data Sheet. (2024). CymitQuimica.

- 3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride. (n.d.). Sigma-Aldrich.

- 1H-Pyrazol-4-amine, 1,5-dimethyl-, hydrochloride (1:?). (n.d.). PubChem.

- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry.

- 1,3,5-Trimethyl-1H-pyrazol-4-amine. (n.d.). NIST WebBook.

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). Schlegel Group.

- Exploring the Chemical Reactivity and Properties of 1,3-Dimethyl-1H-Pyrazole-4-Carbaldehyde. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..

- Recent developments in aminopyrazole chemistry. (2009). arkat usa.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. This compound | 948571-57-1 [amp.chemicalbook.com]

- 8. 1H-Pyrazol-4-amine, 1,5-dimethyl-, hydrochloride (1:?) | C5H10ClN3 | CID 46737045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. arkat-usa.org [arkat-usa.org]

- 11. rsc.org [rsc.org]

- 12. rsc.org [rsc.org]

- 13. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. nbinno.com [nbinno.com]

- 16. 1,5-dimethyl-1H-pyrazol-4-amine | C5H9N3 | CID 573813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

- 18. aksci.com [aksci.com]

- 19. static.cymitquimica.com [static.cymitquimica.com]

- 20. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the development of a wide array of therapeutic agents. Molecules incorporating the pyrazole motif have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects. This guide focuses on a specific, yet highly valuable, derivative: 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride. This compound serves as a crucial intermediate for the synthesis of complex molecular architectures, particularly in the realm of targeted therapies like kinase inhibitors. Its strategic substitution pattern offers medicinal chemists a versatile handle for molecular elaboration, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of drug candidates.

This technical guide will provide a comprehensive overview of this compound, covering its chemical identity, a detailed synthetic protocol, methods for its analytical characterization, and its applications in the synthesis of biologically active molecules, with a focus on kinase inhibitors.

Chemical Identity and Properties

CAS Number: 1185302-88-8; 948571-57-1[1][2]

Molecular Formula: C₅H₁₀ClN₃

Molecular Weight: 147.61 g/mol [1][2]

IUPAC Name: 1,5-dimethyl-1H-pyrazol-4-amine;hydrochloride[1][2]

Structure:

A two-dimensional structure of this compound.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Weight | 111.15 g/mol (free base) | [3] |

| XLogP3 | 0.4 | [3] |

| Hydrogen Bond Donor Count | 1 (free base) | [3] |

| Hydrogen Bond Acceptor Count | 2 (free base) | [3] |

| Rotatable Bond Count | 0 (free base) | [3] |

| Exact Mass | 111.07964730 g/mol (free base) | [3] |

| Monoisotopic Mass | 111.07964730 g/mol (free base) | [3] |

| Topological Polar Surface Area | 41.6 Ų (free base) | [3] |

| Heavy Atom Count | 8 (free base) | [3] |

| Complexity | 99.3 (free base) | [3] |

Synthesis Protocol: A Step-by-Step Guide

The synthesis of this compound is typically achieved through a two-step process starting from the readily available 1,5-dimethyl-1H-pyrazole. This process involves the nitration of the pyrazole ring at the C4 position, followed by the reduction of the resulting nitro group to the desired amine. The amine is then converted to its hydrochloride salt for improved stability and handling.

Step 1: Nitration of 1,5-dimethyl-1H-pyrazole

The introduction of a nitro group at the 4-position of the pyrazole ring is a crucial step. This is generally accomplished using a mixture of nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich pyrazole ring.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-water bath.

-

Addition of Nitrating Agent: Slowly add fuming nitric acid to the cooled sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.

-

Addition of Starting Material: To this nitrating mixture, add 1,5-dimethyl-1H-pyrazole dropwise, ensuring the temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated product, 1,5-dimethyl-4-nitro-1H-pyrazole, is then collected by filtration, washed with cold water until neutral, and dried.

Workflow for the nitration of 1,5-dimethyl-1H-pyrazole.

Step 2: Reduction of 1,5-dimethyl-4-nitro-1H-pyrazole to 1,5-dimethyl-1H-pyrazol-4-amine

The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Several methods can be employed, with catalytic hydrogenation being a common and efficient choice. This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source.

Experimental Protocol:

-

Reaction Setup: In a hydrogenation vessel, dissolve 1,5-dimethyl-4-nitro-1H-pyrazole in a suitable solvent, such as ethanol or methanol.

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the solvent used for the reaction.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 1,5-dimethyl-1H-pyrazol-4-amine.

Step 3: Formation of the Hydrochloride Salt

To enhance stability and facilitate handling, the synthesized amine is converted to its hydrochloride salt.

Experimental Protocol:

-

Dissolution: Dissolve the crude 1,5-dimethyl-1H-pyrazol-4-amine in a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Acidification: Bubble hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether) dropwise with stirring.

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with the solvent, and dry under vacuum to yield this compound.

Workflow for the reduction and salt formation.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are commonly employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For 1,5-dimethyl-1H-pyrazol-4-amine, characteristic signals are expected for the two methyl groups and the pyrazole ring proton. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. Distinct signals should be observed for the two methyl carbons and the three pyrazole ring carbons.

Representative Spectral Data (for the free base, 1,5-dimethyl-1H-pyrazol-4-amine):

| Protons/Carbons | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N-CH₃ | ~3.6 | ~35 |

| C-CH₃ | ~2.1 | ~10 |

| C3-H | ~7.2 | ~130 |

| C4-NH₂ | (broad) | ~125 |

| C5-CH₃ | ~140 |

Note: The exact chemical shifts may vary depending on the solvent and the presence of the hydrochloride salt.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For 1,5-dimethyl-1H-pyrazol-4-amine, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (111.15 g/mol for the free base).[3]

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule. Key characteristic peaks would include N-H stretching vibrations for the amine group (around 3300-3500 cm⁻¹) and C=N and C=C stretching vibrations for the pyrazole ring.

Applications in Drug Discovery: A Versatile Building Block for Kinase Inhibitors

This compound is a valuable building block in the synthesis of kinase inhibitors, a class of targeted cancer therapies that have revolutionized oncology. Kinases are enzymes that play a critical role in cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.

The 4-amino group of 1,5-dimethyl-1H-pyrazol-4-amine provides a convenient point of attachment for coupling with other molecular fragments, often through the formation of an amide or a urea linkage. This allows for the construction of larger molecules designed to fit into the ATP-binding pocket of a target kinase, thereby inhibiting its activity.

Case Study: Synthesis of Pyrimidine-Based Kinase Inhibitors

A common strategy in the design of kinase inhibitors is to use a heterocyclic core, such as a pyrimidine, that can mimic the adenine ring of ATP. This compound can be readily coupled with a substituted pyrimidine to generate potent kinase inhibitors.

For example, in the development of inhibitors for Cyclin-Dependent Kinases (CDKs) or Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key step often involves the nucleophilic aromatic substitution reaction between the amino group of the pyrazole and a halo-substituted pyrimidine.[4][5]

General scheme for the synthesis of pyrimidine-based kinase inhibitors.

The 1- and 5-methyl groups on the pyrazole ring can also play a crucial role in the binding of the inhibitor to the kinase. These groups can occupy hydrophobic pockets within the ATP-binding site, contributing to the overall binding affinity and selectivity of the compound.

Conclusion and Future Outlook

This compound is a synthetically accessible and highly versatile building block with significant applications in drug discovery and development. Its strategic placement of functional groups allows for the efficient construction of complex molecules with tailored biological activities. The continued exploration of this and other substituted pyrazoles as key intermediates will undoubtedly lead to the discovery of novel and more effective therapeutic agents, particularly in the field of oncology and inflammation. This guide provides a foundational understanding of this important compound, empowering researchers to leverage its potential in their own drug discovery endeavors.

References

-

PubChem. 1,5-dimethyl-1H-pyrazol-4-amine. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

Cho, Y. S., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(7), 3041. [Link]

- Zapol'skii, V. A., et al. (2017). CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5-CARBALDEHYDES AND PYRAZOLO[3,4-f]INDAZOLE-4,8-DIONES. Chemistry of Heterocyclic Compounds, 53(6-7), 647-658.

-

Deng, X., & Mani, N. S. (2006). A REGIOSPECIFIC SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES FROM β-NITROSTYRENES AND HYDRAZONES. Organic Syntheses, 83, 148. [Link]

-

Abdel-Wahab, B. F., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances, 14(1), 1-19. [Link]

- Chen, X., et al. (2014). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.

-

Lim, J., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS medicinal chemistry letters, 6(6), 683-688. [Link]

- Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 35(4), 291-294.

- Al-Hourani, B. J. (2016).

-

PubChem. 1H-Pyrazol-4-amine, 1,5-dimethyl-, hydrochloride (1:?). National Center for Biotechnology Information. [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000). 5 Combination of 1H and 13C NMR Spectroscopy. In Structure Determination of Organic Compounds (pp. 197-214). Springer, Berlin, Heidelberg.

-

PubChem. 1H-Pyrazol-4-amine, 1,5-dimethyl-, hydrochloride (1:?). National Center for Biotechnology Information. [Link]

-

Shevelev, S. A., et al. (2015). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 20(5), 8648-8687. [Link]

-

Gao, Y., et al. (2020). Synthesis of N-(3-(4-[11C]methylpiperazin-1-yl)−1-(5-methylpyridin-2-yl)−1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide as a new potential PET agent for imaging of IRAK4 enzyme in neuroinflammation. ScholarWorks, Indiana University. [Link]

-

Glidewell, C., et al. (2012). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2173. [Link]

- Abrigach, F., et al. (2019). General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives (Abrigach et al., 2014a,b).

- Shevelev, S. A., et al. (1993). Nitropyrazoles: 1. Synthesis, transformations, and physicochemical properties of nitro derivatives of 1H,4H-pyrazolo[4,3-c]pyrazole. Russian Chemical Bulletin, 42(6), 1090-1094.

-

Deegan, T., et al. (2019). Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors. OSTI.GOV. [Link]

- Wang, Y., et al. (2017). Electrospray Ionization Mass Spectrometry Reveals an Unexpected Coupling Product in the Copper-Promoted Synthesis of Pyrazoles. Journal of The American Society for Mass Spectrometry, 28(10), 2195-2202.

-

de la Torre, J. C., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775. [Link]

- Abdel-Wahab, B. F., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances, 14(1), 1-19.

-

Lellek, V., et al. (2018). Pyrazole synthesis. Organic Chemistry Portal. [Link]

-

Tenti, E., et al. (2021). Development of CDK4/6 Inhibitors: A Five Years Update. Molecules, 26(11), 3144. [Link]

- Lim, J., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS medicinal chemistry letters, 6(6), 683-688.

-

Piomelli, D., et al. (2020). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of medicinal chemistry, 63(15), 8349-8364. [Link]

-

Cho, Y. S., et al. (2010). 4-(Pyrazol-4-yl)-pyrimidines as selective inhibitors of cyclin-dependent kinase 4/6. Journal of medicinal chemistry, 53(22), 7938-7957. [Link]

Sources

- 1. 1H-Pyrazol-4-amine, 1,5-dimethyl-, hydrochloride (1:?) | C5H10ClN3 | CID 46737045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Collection - Discovery of 5âAminoâNâ(1Hâpyrazol-4-yl)pyrazolo[1,5âa]pyrimidine-3-carboxamide Inhibitors of IRAK4 - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]

- 3. 1,5-dimethyl-1H-pyrazol-4-amine | C5H9N3 | CID 573813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]

1,5-dimethyl-1H-pyrazol-4-amine hydrochloride molecular weight

An In-depth Technical Guide to 1,5-dimethyl-1H-pyrazol-4-amine Hydrochloride: Properties, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on this compound. It delves into the core molecular and physical properties, synthesis and characterization, applications in drug discovery, and essential safety protocols.

Core Molecular and Physical Properties

This compound is a substituted pyrazole derivative. The hydrochloride salt form enhances its stability and solubility in aqueous solutions, making it a versatile intermediate in organic synthesis.

Key Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 147.61 g/mol | [1] |

| Molecular Formula | C₅H₁₀ClN₃ | [1][2] |

| Appearance | Solid | [1] |

| CAS Number | 948571-57-1 | [3] |

| Monoisotopic Mass | 111.07965 Da (free base) | [4][5] |

The molecular weight of the free base, 1,5-dimethyl-1H-pyrazol-4-amine (C₅H₉N₃), is 111.15 g/mol .[6] The addition of hydrogen chloride (HCl) to form the hydrochloride salt results in the final molecular weight of 147.61 g/mol .

Synthesis and Characterization

The synthesis of pyrazole derivatives is a well-established area of organic chemistry.[7][8] A common and effective method involves the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.

Generalized Synthetic Workflow

A plausible synthetic route to this compound can be conceptualized through a multi-step process, beginning with readily available starting materials. The following diagram illustrates a potential synthetic pathway.

Caption: Generalized synthetic pathway for this compound.

Experimental Protocol: Synthesis

The following is a generalized protocol for the synthesis of pyrazole derivatives, which can be adapted for this compound.

-

Condensation: In a round-bottomed flask, dissolve the 1,3-dicarbonyl starting material in a suitable solvent such as ethanol or methanol.[9]

-

Add methylhydrazine dropwise to the solution while stirring.[9] The reaction may be performed at room temperature or with gentle heating to facilitate the formation of the pyrazole ring.[10]

-

Nitration: The resulting pyrazole intermediate is then subjected to nitration to introduce a nitro group at the 4-position of the pyrazole ring. This is typically achieved using a mixture of nitric acid and sulfuric acid under controlled temperature conditions.

-

Reduction: The nitro-pyrazole is subsequently reduced to the corresponding amine. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

-

Salt Formation: The resulting free base, 1,5-dimethyl-1H-pyrazol-4-amine, is dissolved in a suitable organic solvent, and a solution of hydrochloric acid in an anhydrous solvent (e.g., diethyl ether or isopropanol) is added to precipitate the hydrochloride salt.

-

Purification: The crude product is then purified by recrystallization from an appropriate solvent system to yield the final, high-purity this compound.

Characterization Workflow

The identity and purity of the synthesized compound must be confirmed through various analytical techniques.

Caption: Workflow for the analytical characterization of the synthesized compound.

Experimental Protocols: Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Acquire ¹H and ¹³C NMR spectra.

-

The ¹H NMR spectrum should show characteristic peaks for the two methyl groups and the aromatic proton on the pyrazole ring. The integration of these peaks should correspond to the number of protons in the molecule.

-

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

-

-

Mass Spectrometry (MS):

Applications in Drug Discovery and Development

Pyrazole derivatives are known for their wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[8][12] this compound serves as a crucial building block in the synthesis of more complex molecules with therapeutic potential.[2][11]

Role as a Key Intermediate

The primary amine group on the pyrazole ring provides a reactive site for further chemical modifications, allowing for the construction of diverse molecular scaffolds. This makes it a valuable starting material for the synthesis of various pharmaceutical agents.[11]

Caption: Role of this compound in drug discovery.

Derivatives of this pyrazole core have been investigated as inhibitors of phosphatidylinositol-3-kinase (PI3K), a key pathway in cell growth, making them promising candidates in cancer research.[2][11] Additionally, some related derivatives have shown potential as calcium release-activated calcium (CRAC) channel inhibitors, which are relevant for treating inflammatory diseases.[2][11]

Safety, Handling, and Storage

Proper handling and storage of this compound are essential to ensure laboratory safety.

GHS Hazard Information

| Hazard | Description |

| Pictogram(s) | Warning |

| Hazard Statement(s) | H315: Causes skin irritation.[13] H319: Causes serious eye irritation.[13] H335: May cause respiratory irritation.[13] |

| Precautionary Statement(s) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[13] P280: Wear protective gloves/protective clothing/eye protection/face protection.[13] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[13] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13] |

Handling and Storage Recommendations

-

Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[14] Avoid contact with skin, eyes, and clothing.[13] Wash hands thoroughly after handling.[15]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[16]

-

Storage: Store in a cool, dry, and well-ventilated place.[14] Keep the container tightly closed.[15] Some sources recommend storage at 2-8°C.[2][11]

Conclusion

This compound is a valuable chemical intermediate with a defined molecular weight and distinct physicochemical properties. Its utility in the synthesis of a wide array of biologically active compounds underscores its importance in the fields of medicinal chemistry and drug development. Adherence to proper synthesis, characterization, and safety protocols is paramount for its effective and safe utilization in a research setting.

References

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 948571-57-1 [amp.chemicalbook.com]

- 4. PubChemLite - 1,5-dimethyl-1h-pyrazol-4-amine (C5H9N3) [pubchemlite.lcsb.uni.lu]

- 5. PubChemLite - N,1-dimethyl-1h-pyrazol-4-amine hydrochloride (C5H9N3) [pubchemlite.lcsb.uni.lu]

- 6. 1,5-dimethyl-1H-pyrazol-4-amine | C5H9N3 | CID 573813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pyrazole synthesis [organic-chemistry.org]

- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. rsc.org [rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aksci.com [aksci.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. fishersci.com [fishersci.com]

- 16. enamine.enamine.net [enamine.enamine.net]

An In-depth Technical Guide to the Structure Elucidation of 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride

Preamble: The Imperative of Structural Certainty in Drug Discovery

In the landscape of pharmaceutical research and development, the precise molecular structure of a compound is its fundamental identity. It dictates function, reactivity, and interaction with biological systems. For novel chemical entities like 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride, a substituted pyrazole that serves as a versatile building block, unambiguous structural verification is not merely an academic exercise—it is a prerequisite for advancing any research program. Mischaracterization can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety liabilities.

The Hypothesis: Proposed Structure and Initial Physicochemical Assessment

Our investigation begins with the proposed structure and its basic properties.

-

Compound Name: this compound

-

Molecular Formula: C₅H₁₀ClN₃

-

Molecular Weight: 147.61 g/mol

-

Free Base Formula: C₅H₉N₃[1]

-

Free Base Molecular Weight: 111.15 g/mol [1]

Degree of Unsaturation (DoU) for the Free Base: The DoU provides initial insight into the presence of rings and/or multiple bonds. DoU = C + 1 - (H/2) + (N/2) = 5 + 1 - (9/2) + (3/2) = 6 - 4.5 + 1.5 = 3

A DoU of 3 is consistent with the pyrazole ring, which contains one ring and two double bonds.

The hydrochloride salt form implies the amine at the C4 position is basic and exists as a protonated ammonium cation (-NH₃⁺) with a chloride (Cl⁻) counter-ion. Our analytical strategy is designed to confirm this entire structural hypothesis piece by piece.

The Elucidation Workflow: A Multi-Pronged Analytical Strategy

A robust structure elucidation is not a linear process but a synergistic one. Data from each technique should be used to predict and confirm findings from others.

Caption: A logical workflow for structure elucidation.

Mass Spectrometry (MS): Unveiling the Mass and Formula

Causality: We begin with Mass Spectrometry to obtain the most direct evidence of the compound's mass and, with high resolution, its elemental composition. For a salt, Electrospray Ionization (ESI) is the method of choice due to its ability to analyze pre-formed ions in solution.

High-Resolution Mass Spectrometry (HRMS) Protocol

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of methanol or a methanol/water mixture.

-

Instrumentation: Utilize an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer, operating in positive ion mode.

-

Data Acquisition: Infuse the sample solution directly or via LC inlet. Acquire data over a mass range of m/z 50-500.

-

Analysis: Identify the peak corresponding to the protonated free base, [M+H]⁺.

Expected vs. Interpreted Data

| Parameter | Theoretical (Calculated) | Observed (Expected) | Interpretation |

| Formula of Cation | C₅H₁₀N₃⁺ | C₅H₁₀N₃⁺ | The cation detected is the protonated free base. |

| Exact Mass [M+H]⁺ | 112.0875 | 112.0875 ± 5 ppm | The high-resolution mass confirms the elemental composition, ruling out other isobaric possibilities. |

| Fragmentation | N/A (Full Scan) | See Below | MS/MS fragmentation provides structural clues. |

Fragmentation Analysis (MS/MS): The fragmentation pattern of pyrazoles can be complex but informative.[2] Key fragmentations can help confirm the core structure. For the parent ion at m/z 112.1, collision-induced dissociation (CID) would be expected to show losses characteristic of the pyrazole ring and its substituents, providing further confidence in the proposed scaffold.[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

Causality: NMR is the cornerstone of small molecule structure elucidation, providing detailed information about the chemical environment, quantity, and connectivity of ¹H and ¹³C atoms.[6] For this compound, a suite of 1D and 2D NMR experiments is required for an unambiguous assignment.

NMR Experimental Protocol

-

Sample Preparation: Dissolve ~10-15 mg of the compound in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the hydrochloride salt and to slow the exchange of the acidic N-H protons, allowing them to be observed.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Experiments:

-

¹H NMR

-

¹³C{¹H} NMR (proton-decoupled)

-

2D HSQC (Heteronuclear Single Quantum Coherence)

-

2D HMBC (Heteronuclear Multiple Bond Correlation)

-

¹H NMR: Proton Environment and Count

| Proposed Assignment | Predicted δ (ppm) | Multiplicity | Integration | Interpretation |

| -NH₃⁺ | ~8.0-9.0 (broad) | singlet (br) | 3H | A broad, downfield signal confirms the protonated amine. Its broadness is due to quadrupolar coupling with ¹⁴N and chemical exchange. |

| C3–H | ~7.5-7.8 | singlet | 1H | A single proton in the aromatic region with no adjacent proton neighbors, consistent with the C3 position of the pyrazole.[7] |

| N1–CH₃ | ~3.6-3.8 | singlet | 3H | A singlet corresponding to a methyl group attached to a nitrogen atom. |

| C5–CH₃ | ~2.2-2.4 | singlet | 3H | A second, more upfield singlet for a methyl group attached to a carbon atom of the pyrazole ring.[8] |

¹³C NMR: The Carbon Skeleton

| Proposed Assignment | Predicted δ (ppm) | Interpretation |

| C 5 | ~145-150 | Quaternary carbon, downfield due to attachment to nitrogen and substitution. |

| C 3 | ~135-140 | Methine carbon (CH) in the heterocyclic ring. |

| C 4 | ~110-115 | Quaternary carbon attached to the -NH₃⁺ group. |

| N1–C H₃ | ~35-40 | Methyl carbon attached to nitrogen. |

| C5–C H₃ | ~10-15 | Methyl carbon attached to a ring carbon. |

2D NMR: The Definitive Connectivity Map

Causality: While 1D NMR provides the pieces, 2D NMR shows how they are connected. HSQC correlates protons to their directly attached carbons, while HMBC reveals longer-range (2-3 bond) C-H correlations, which are critical for assembling the molecular puzzle.

Caption: Key 2- and 3-bond HMBC correlations confirming the pyrazole core.

-

H(N1-CH₃) → C5 & C4: This crucial correlation links the N1-methyl group to the pyrazole ring at positions 5 and 4, confirming its attachment to N1.

-

H(C5-CH₃) → C5 & C4: This connects the C5-methyl group to the ring at positions 5 and 4.

-

H(C3) → C5 & C4: This places the lone ring proton at C3, with correlations to its neighboring carbons.

Together, these correlations leave no doubt about the substitution pattern of the pyrazole ring.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Causality: FTIR provides rapid confirmation of key functional groups predicted by the structure. It is an excellent complementary technique to NMR and MS.[6][9]

FTIR Experimental Protocol

-

Sample Preparation: Prepare a KBr pellet containing ~1% of the sample or use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Key Vibrational Bands

| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |

| 3200-2800 (broad) | N-H stretch (ammonium) | Confirms the presence of the -NH₃⁺ group. The broadness is characteristic of hydrogen bonding. |

| 3000-2850 | C-H stretch (aliphatic) | Corresponds to the two methyl groups. |

| ~1620 | N-H bend (scissoring) | A characteristic bending mode for an ammonium salt. |

| ~1580, ~1500 | C=N, C=C stretch | Vibrations from the pyrazole ring system.[10] |

Single-Crystal X-Ray Diffraction (SCXRD): The Final Arbiter

Causality: While spectroscopy provides overwhelming evidence for the proposed connectivity, only SCXRD can deliver an unambiguous, three-dimensional map of the molecule in the solid state.[11][12] It confirms not only the covalent structure but also the ionic nature of the compound and its intermolecular interactions.[13] This technique is the gold standard for structure proof.[14][15]

SCXRD Experimental Protocol

-

Crystal Growth: Grow single crystals suitable for diffraction (typically > 0.1 mm in all dimensions) by slow evaporation from a suitable solvent (e.g., methanol/ether).

-

Data Collection: Mount a single crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

-

Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an electron density map. Refine the atomic positions to generate the final structural model.

Expected Results and Interpretation

The resulting crystal structure would provide:

-

Unambiguous Connectivity: Absolute confirmation of the 1,5-dimethyl-1H-pyrazol-4-amine structure.

-

Ionic Interaction: Direct visualization of the protonated amine (-NH₃⁺) and the chloride counter-ion (Cl⁻), including the precise N-H···Cl hydrogen bond distances and angles.

-

Bond Lengths and Angles: Precise geometric parameters that can be compared with theoretical values.

-

Supramolecular Assembly: Information on how the molecules pack together in the crystal lattice.[7]

Elemental Analysis: Validating the Empirical Formula

Causality: This classical technique provides a final, quantitative check on the empirical formula derived from HRMS and confirmed by other methods.

Expected Results

| Element | Theoretical % |

| Carbon (C) | 40.68 |

| Hydrogen (H) | 6.83 |

| Nitrogen (N) | 28.47 |

A successful analysis will yield experimental values within ±0.4% of the theoretical percentages, providing strong, independent validation of the molecular formula C₅H₁₀ClN₃.

Conclusion: A Self-Validating System for Structural Integrity

The structure elucidation of this compound is achieved not by a single measurement, but by the convergence of evidence from a carefully selected suite of analytical techniques.

-

MS confirms the mass and elemental formula.

-

1D and 2D NMR definitively map the covalent bonding framework.

-

FTIR provides rapid confirmation of the key functional groups, particularly the ammonium salt.

-

Elemental Analysis validates the empirical formula with high precision.

-

SCXRD , as the ultimate proof, provides an exact 3D model of the molecule, confirming all prior deductions.

This integrated, self-validating approach ensures the highest level of scientific integrity and provides the trustworthy structural foundation necessary for all subsequent research and development activities.

References

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). Google Scholar.

-

Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. (2025). ACS Omega. Retrieved January 5, 2026, from [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. Retrieved January 5, 2026, from [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). National Institutes of Health. Retrieved January 5, 2026, from [Link]

-

1,5-dimethyl-1H-pyrazol-4-amine. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone. (2025). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Analytical Methods. (n.d.). Royal Society of Chemistry. Retrieved January 5, 2026, from [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

1H and 13C NMR study of perdeuterated pyrazoles. (2025). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. (2024). ACS Publications. Retrieved January 5, 2026, from [Link]

-

From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). ACS Publications. Retrieved January 5, 2026, from [Link]

-

Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. (n.d.). PubMed. Retrieved January 5, 2026, from [Link]

-

From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from [Link]

-

A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (n.d.). Canadian Journal of Chemistry. Retrieved January 5, 2026, from [Link]

-

General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives (Abrigach et al., 2014a,b). (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). Scientific & Academic Publishing. Retrieved January 5, 2026, from [Link]

-

Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved January 5, 2026, from [Link]

-

Small molecule crystallography. (n.d.). Excillum. Retrieved January 5, 2026, from [Link]

-

FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Mass spectrometric study of some pyrazoline derivatives. (2025). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]

-

X-ray crystallography. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]

Sources

- 1. 1,5-dimethyl-1H-pyrazol-4-amine | C5H9N3 | CID 573813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. article.sapub.org [article.sapub.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. excillum.com [excillum.com]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 1,5-dimethyl-1H-pyrazol-4-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and reliable method for the synthesis of 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process commencing with the nitration of 1,5-dimethyl-1H-pyrazole, followed by the catalytic hydrogenation of the resulting nitro intermediate, and culminating in the formation of the hydrochloride salt. This guide offers a detailed examination of the reaction mechanisms, step-by-step experimental protocols, safety considerations, and characterization of the final product. By integrating established chemical principles with practical insights, this document serves as a self-validating resource for researchers in the field.

Introduction

Substituted pyrazoles are a prominent class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their diverse pharmacological properties have led to their use in the development of anti-inflammatory, analgesic, antimicrobial, and anticancer agents. Specifically, 4-aminopyrazole derivatives are key intermediates in the synthesis of various therapeutic candidates. This guide focuses on the synthesis of this compound, a versatile precursor for the elaboration of more complex molecular architectures. The presented synthetic strategy is designed for efficiency, scalability, and high purity of the final product.

Synthetic Strategy Overview

The synthesis of this compound is strategically divided into two primary stages:

-

Step 1: Nitration of 1,5-dimethyl-1H-pyrazole. This electrophilic aromatic substitution introduces a nitro group at the C4 position of the pyrazole ring, yielding 1,5-dimethyl-4-nitro-1H-pyrazole.

-

Step 2: Reduction of the Nitro Group and Hydrochloride Salt Formation. The nitro intermediate is subsequently reduced to the corresponding amine via catalytic hydrogenation. The resulting 1,5-dimethyl-1H-pyrazol-4-amine is then converted to its stable hydrochloride salt.

This two-step approach is a classic and well-established method for the preparation of aromatic amines from their corresponding unsubstituted aromatic precursors.

Detailed Synthetic Protocol

Step 1: Synthesis of 1,5-dimethyl-4-nitro-1H-pyrazole

The nitration of the pyrazole ring is a crucial first step. The presence of the two methyl groups on the pyrazole ring directs the electrophilic nitration to the C4 position.

Reaction Scheme:

Causality of Experimental Choices:

-

Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is a standard and highly effective nitrating agent. Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

-

Temperature Control: The reaction is exothermic and maintaining a low temperature (0-10 °C) is critical to prevent over-nitration and the formation of undesired byproducts.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 1,5-dimethyl-1H-pyrazole (1.0 eq).

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add concentrated sulfuric acid (2.0 eq) to the stirred pyrazole, maintaining the temperature below 10 °C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.0 eq) in a separate beaker, pre-cooled in an ice bath.

-

Add the cold nitrating mixture dropwise to the pyrazole solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-10 °C for an additional 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

-

The solid precipitate of 1,5-dimethyl-4-nitro-1H-pyrazole is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.

Data Presentation: Reagents for Step 1

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,5-dimethyl-1H-pyrazole | 96.13 | (e.g., 10 g) | (e.g., 0.104 mol) |

| Conc. Sulfuric Acid | 98.08 | (e.g., 20.4 g, 11.1 mL) | (e.g., 0.208 mol) |

| Conc. Nitric Acid | 63.01 | (e.g., 7.2 g, 5.1 mL) | (e.g., 0.114 mol) |

Step 2: Synthesis of this compound

The reduction of the nitro group to an amine is a pivotal transformation. Catalytic hydrogenation is a clean and efficient method for this purpose.

Reaction Scheme:

Causality of Experimental Choices:

-

Catalyst: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of nitro groups.[1] It offers high activity and selectivity, and as a heterogeneous catalyst, it can be easily removed by filtration.

-

Hydrogen Source: Pressurized hydrogen gas is the reductant. The reaction is typically carried out in a Parr hydrogenator or under a hydrogen balloon.

-

Solvent: Methanol or ethanol are common solvents for catalytic hydrogenation as they readily dissolve the substrate and do not interfere with the reaction.

-

Acidification: The final amine product is often converted to its hydrochloride salt to improve its stability and handling properties. This is achieved by treating the amine with hydrochloric acid.

Experimental Protocol:

-

To a solution of 1,5-dimethyl-4-nitro-1H-pyrazole (1.0 eq) in methanol, add 10% Palladium on carbon (5-10 mol% of the substrate).

-

The reaction mixture is hydrogenated in a Parr apparatus or under a hydrogen balloon at room temperature.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. It is crucial to keep the Celite pad wet with the solvent during filtration as dry Pd/C can be pyrophoric.

-

The filtrate is concentrated under reduced pressure to give the crude 1,5-dimethyl-1H-pyrazol-4-amine.

-

The crude amine is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol).

-

A solution of hydrochloric acid in the same solvent (or gaseous HCl) is added dropwise with stirring.

-

The precipitated this compound is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Data Presentation: Reagents for Step 2

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,5-dimethyl-4-nitro-1H-pyrazole | 141.13 | (e.g., 10 g) | (e.g., 0.071 mol) |

| 10% Palladium on Carbon | - | (e.g., 0.5-1.0 g) | - |

| Hydrogen | 2.02 | Excess | - |

| Methanol | 32.04 | (as solvent) | - |

| Hydrochloric Acid | 36.46 | (e.g., 1.1 eq) | (e.g., 0.078 mol) |

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Mechanistic Insights

Caption: Simplified mechanisms for nitration and catalytic hydrogenation.

Safety and Handling

Chemical Safety:

-

Concentrated Acids (Nitric and Sulfuric): Are highly corrosive and strong oxidizing agents. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

-

1,5-dimethyl-4-nitro-1H-pyrazole: May cause skin and eye irritation.[2] Avoid inhalation of dust.

-

Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry and in the presence of flammable solvents. Handle under an inert atmosphere and do not allow the catalyst to dry out during filtration.

-

Hydrogen Gas: Is highly flammable. Ensure all equipment is properly grounded and there are no sources of ignition in the vicinity.

Procedural Safety:

-

All reactions should be performed in a well-ventilated fume hood.

-

Emergency eyewash and safety shower stations should be readily accessible.

-

Follow proper waste disposal procedures for all chemical waste.

Characterization of the Final Product

The final product, this compound, should be characterized to confirm its identity and purity.

-

Appearance: A white to off-white crystalline solid.

-

Melting Point: Determination of the melting point can be a useful indicator of purity.

-

Spectroscopic Analysis:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the two methyl groups (one on the nitrogen and one on the pyrazole ring) and the aromatic proton. The integration of these signals should correspond to the number of protons in the molecule.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct peaks for each unique carbon atom in the molecule.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretches of the ammonium salt and the C=C and C-N bonds of the pyrazole ring.

-

Conclusion

The synthesis of this compound can be reliably achieved through a two-step process involving nitration and subsequent catalytic hydrogenation. This guide provides a detailed and scientifically grounded protocol, emphasizing the rationale behind experimental choices and critical safety considerations. By following this in-depth guide, researchers can confidently prepare this valuable intermediate for their drug discovery and development endeavors.

References

-

Palladium on carbon - Wikipedia. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride

This guide provides a comprehensive technical overview of the solubility characteristics of 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride, a critical parameter for its application in research and drug development. Recognizing the scarcity of publicly available, quantitative solubility data for this specific molecule, this document emphasizes the fundamental principles governing its solubility, outlines robust experimental protocols for its determination, and details the analytical methodologies required for accurate quantification. This guide is intended to empower researchers, scientists, and drug development professionals with the expertise to thoroughly assess and understand the solubility profile of this compound.

Introduction to this compound and its Significance

This compound belongs to the pyrazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. The hydrochloride salt form of this amine is intended to enhance its aqueous solubility and overall developability. A comprehensive understanding of its solubility is paramount for various stages of drug development, including formulation design, in vitro assay development, and predicting in vivo bioavailability. Poor aqueous solubility can be a major hurdle in drug development, often leading to erratic absorption and suboptimal therapeutic efficacy. Therefore, a thorough investigation of the solubility of this compound is a foundational step in its journey as a potential therapeutic agent.

Physicochemical Properties of 1,5-dimethyl-1H-pyrazol-4-amine

While specific experimental data for the hydrochloride salt is limited, we can infer its likely properties from the parent compound, 1,5-dimethyl-1H-pyrazol-4-amine, and general chemical principles.

| Property | Value (for the free base) | Source | Significance for Solubility |

| Molecular Formula | C₅H₉N₃ | [1] | Provides the basic composition of the molecule. |

| Molecular Weight | 111.15 g/mol | [1] | Influences diffusion and dissolution rates. |

| XLogP3-AA (Computed LogP) | 0.0 | [1] | Indicates a relatively balanced lipophilicity and hydrophilicity, suggesting potential for reasonable solubility in both aqueous and organic media. A lower LogP generally correlates with higher aqueous solubility. |

| Hydrogen Bond Donor Count | 1 | [1] | The primary amine group can donate hydrogen bonds, which is favorable for interaction with polar protic solvents like water, thus enhancing aqueous solubility. |

| Hydrogen Bond Acceptor Count | 2 | [1] | The nitrogen atoms in the pyrazole ring can accept hydrogen bonds, further contributing to potential interactions with protic solvents. |

| pKa (Predicted) | Not available | - | The pKa of the amine group is a critical determinant of its ionization state at different pH values. As a hydrochloride salt, the amine will be protonated at lower pH, which is expected to significantly increase its aqueous solubility. The exact pKa would define the pH range over which the compound is predominantly ionized and thus more soluble. |

The hydrochloride salt of 1,5-dimethyl-1H-pyrazol-4-amine will have a higher molecular weight (147.60 g/mol ) and is expected to be significantly more soluble in aqueous media due to the protonation of the amine group.[2]

Factors Influencing the Solubility of Pyrazole Derivatives

The solubility of pyrazole derivatives is governed by a complex interplay of structural and environmental factors.[3]

-

The Pyrazole Ring: The aromatic nature of the pyrazole ring can contribute to low solubility in polar solvents. However, the presence of nitrogen atoms allows for hydrogen bonding.[3]

-

Substituents: The nature of the substituents on the pyrazole ring plays a crucial role. In the case of 1,5-dimethyl-1H-pyrazol-4-amine, the methyl groups are non-polar, while the amine group is polar and capable of hydrogen bonding, which can enhance aqueous solubility.[3]

-

Intermolecular Forces: Strong intermolecular interactions in the solid state, such as hydrogen bonding and π-π stacking, lead to higher lattice energy, making it more difficult for a solvent to dissolve the compound.

-

Temperature: Generally, the solubility of solid organic compounds, including pyrazole derivatives, increases with temperature.[3] This is because the increased thermal energy helps to overcome the lattice energy of the crystal.

-

pH: For ionizable compounds like 1,5-dimethyl-1H-pyrazol-4-amine, pH is a critical factor. The amine group will be protonated at acidic pH, forming the more soluble hydrochloride salt. As the pH increases above the pKa of the conjugate acid, the free base will precipitate out of the solution, leading to a decrease in solubility.[4]

-

Solvent Polarity: The principle of "like dissolves like" is applicable. Polar solvents will better solvate polar molecules. Given the polar amine group and the hydrochloride salt form, water and other polar solvents like ethanol and methanol are expected to be good solvents.

Experimental Determination of Solubility

Two primary types of solubility assays are commonly employed in drug discovery: kinetic and thermodynamic solubility.[5]

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds. It measures the concentration of a compound in solution after a short incubation time, starting from a concentrated stock solution (typically in DMSO).[5][6][7]

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microplate.

-

Addition of Aqueous Buffer: Add 98 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) to each well to achieve a final DMSO concentration of 2%.

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for a defined period, typically 1 to 2 hours, with gentle shaking.[8]

-

Measurement: Measure the light scattering or turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm). The point at which a significant increase in turbidity is observed indicates the kinetic solubility limit.

Caption: Workflow for Nephelometric Kinetic Solubility Assay.

Thermodynamic (Equilibrium) Solubility Assay

This method measures the true equilibrium solubility of a compound and is considered the gold standard. It involves equilibrating an excess of the solid compound in the solvent of interest over a longer period.[9][10]

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, PBS at various pH values, ethanol, methanol, acetonitrile).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Collection and Filtration: Carefully collect an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

Caption: Workflow for Shake-Flask Thermodynamic Solubility Assay.

Analytical Methodologies for Quantification

Accurate quantification of the dissolved this compound is crucial for determining its solubility. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and reliable method.

Protocol: HPLC-UV Method for Quantification

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good peak shape and retention time.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: The UV detection wavelength should be set at the λmax of this compound. This can be determined by running a UV scan of a standard solution. For pyrazole derivatives, the λmax is often in the range of 210-250 nm.

-

Quantification: A calibration curve should be prepared using standard solutions of known concentrations of this compound. The concentration of the compound in the solubility samples can then be determined by interpolating their peak areas from the calibration curve.

Conclusion

References

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility. Retrieved from [Link]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]

- Di, L., & Kerns, E. H. (2006). In vitro solubility assays in drug discovery. Current Opinion in Chemical Biology, 10(5), 520-525.

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.

-

Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

-

PubChem. (n.d.). 1,5-dimethyl-1H-pyrazol-4-amine. Retrieved from [Link]

- Avdeef, A. (2007). The rise of pH-metric logP. Expert Opinion on Drug Discovery, 2(1), 49-65.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.

-

SlideShare. (2018, November 26). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Pyrazol-4-amine, 1,5-dimethyl-, hydrochloride (1:?). Retrieved from [Link]

Sources

- 1. 1,5-dimethyl-1H-pyrazol-4-amine | C5H9N3 | CID 573813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H-Pyrazol-4-amine, 1,5-dimethyl-, hydrochloride (1:?) | C5H10ClN3 | CID 46737045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. charnwooddiscovery.com [charnwooddiscovery.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. enamine.net [enamine.net]

- 9. evotec.com [evotec.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 1,5-dimethyl-1H-pyrazol-4-amine Hydrochloride

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By integrating experimental data with established scientific principles, this guide explains the causality behind experimental choices and provides a framework for the structural elucidation of this and related pyrazole derivatives.

Introduction: The Importance of Spectroscopic Analysis